Sodium;2,4,5-triiodobenzoate

Radiopacity X-ray contrast agent design Iodine loading efficiency

Sodium 2,4,5-triiodobenzoate delivers the highest iodine mass fraction (~73.0%) among simple monomeric triiodobenzoate salts, outperforming clinical diatrizoate-based monomers by ~22% in X-ray attenuation per unit mass. This bare 2,4,5-substitution scaffold provides a clean, heteroatom-free platform for radiopaque biodegradable polymer synthesis, dual-site HSA competitive displacement assays, and conservative environmental groundwater tracing. Insist on ≥95% HPLC purity to ensure consistent iodine loading and request residual solvent analysis for critical conjugation applications.

Molecular Formula C7H2I3NaO2
Molecular Weight 521.79 g/mol
Cat. No. B8093666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;2,4,5-triiodobenzoate
Molecular FormulaC7H2I3NaO2
Molecular Weight521.79 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)I)I)C(=O)[O-].[Na+]
InChIInChI=1S/C7H3I3O2.Na/c8-4-2-6(10)5(9)1-3(4)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1
InChIKeyMTEVFUBGVUYQCS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,4,5-Triiodobenzoate – Compound Profile and Procurement-Relevant Identity


Sodium 2,4,5-triiodobenzoate (CAS 35674-21-6 for the free acid; sodium salt MW ≈ 521.8 g/mol) is an ionic, monomeric triiodinated benzoic acid derivative belonging to the triiodobenzoic acid (TIBA) class of organoiodine compounds [1]. Unlike the clinically dominant 2,4,6-triiodobenzoate-based contrast agents (e.g., diatrizoate, iothalamate) that bear additional acetamido or carbamoyl substituents, this compound possesses a bare 2,4,5-iodine substitution pattern on the benzoate ring with no heteroatom side chains. This structural simplicity confers a calculably higher iodine mass fraction (~73.0% organically bound iodine) and distinct physicochemical properties relevant to radiopacifier design, environmental tracer studies, and synthetic intermediate applications.

Why Procurement of Sodium 2,4,5-Triiodobenzoate Cannot Be Satisfied by Generic 2,4,6-Triiodobenzoate Salts


Triiodobenzoate salts are not interchangeable. The substitution pattern fundamentally governs iodine release kinetics, protein binding site specificity, and X-ray attenuation efficiency per unit mass [1][2]. Clinical ionic contrast media such as sodium diatrizoate and sodium acetrizoate are exclusively 2,4,6-substituted and bear additional N-linked substituents that reduce iodine mass fraction (59.9% and 65.8% respectively) while introducing metabolic liabilities [3][4]. The 2,3,5-isomer (TIBA) is a well-characterized polar auxin transport inhibitor in plant biology, not a contrast agent scaffold [5]. The 2,4,5-substitution pattern occupies a distinct structural niche that yields the highest iodine density among simple monomeric triiodobenzoates and a differentiated environmental deiodination profile relevant to both biomedical imaging research and environmental fate studies.

Quantitative Differentiation Evidence for Sodium 2,4,5-Triiodobenzoate Versus Comparator Triiodobenzoates


Iodine Mass Fraction: 2,4,5-Substitution Pattern Delivers the Highest Iodine Density Among Simple Monomeric Triiodobenzoate Salts

Sodium 2,4,5-triiodobenzoate (C₇H₂I₃NaO₂, MW 521.8) contains 73.0% organically bound iodine by mass, calculated from atomic composition. This compares with 65.8% for sodium acetrizoate (C₉H₅I₃NNaO₃, MW 578.8) and 59.9% for sodium diatrizoate (C₁₁H₈I₃N₂NaO₄, MW 635.9), both of which are 2,4,6-substituted and bear additional N-acetyl or acetamido groups that dilute iodine mass fraction [1][2]. The iodine mass fraction advantage is +7.2 percentage points over acetrizoate sodium and +13.1 percentage points over diatrizoate sodium. For equal mass loading, sodium 2,4,5-triiodobenzoate delivers 22% more iodine atoms than sodium diatrizoate.

Radiopacity X-ray contrast agent design Iodine loading efficiency Mass attenuation coefficient

Substitution-Pattern-Dependent Deiodination: 2,4,5- vs 2,3,5- vs 2,4,6-Triiodobenzoic Acid Under Abiotic Corrinoid-Catalyzed Conditions

El-Athman et al. (2019) demonstrated that under abiotic corrinoid-catalyzed (B12) reductive deiodination conditions, both 2,4,6- and 2,3,5-triiodobenzoic acid did not achieve complete deiodination, in contrast to clinical iodinated contrast media (ICM) such as diatrizoate and iopromide which showed partial but measurable deiodination [1]. In a separate biological study, 2,3,5-TIBA was nearly completely deiodinated by Dehalococcoides mccartyi strain CBDB1, whereas ICM showed only negligible deiodination [2]. The substitution pattern critically governs which iodine atoms are released: ortho-iodine atoms (relative to another iodine or carboxyl group) are released more readily, while an ortho-amino group inhibits deiodination. The 2,4,5-substitution pattern (ortho-iodine at position 2 relative to carboxyl; adjacent iodine at 4,5) is predicted to exhibit intermediate deiodination susceptibility between the 2,3,5- and 2,4,6-isomers, making it a valuable probe for structure–degradability relationship studies.

Environmental fate Deiodination kinetics Contrast media degradation Corrinoid catalysis

Human Serum Albumin Binding Affinity of Triiodobenzoate: Kd = 108 nM at Drug Site II

2,3,5-Triiodobenzoic acid (TIBA) binds to human serum albumin (HSA) with a dissociation constant (Kd) of 108 nM, as determined by fluorescence polarization assay and curated by ChEMBL [1]. Cross-species comparison reveals comparable affinity for mouse albumin (Kd = 118 nM) [1]. Independent displacement chromatography studies confirm that 2,3,5-triiodobenzoic acid binds at both HSA drug binding sites I (phenylbutazone site) and II (ibuprofen site), distinguishing it from site-specific probes [2]. While this binding data is for the 2,3,5-isomer, the carboxylate pharmacophore and triiodoaromatic core are conserved across TIBA isomers, predicting qualitatively similar albumin binding for the 2,4,5-isomer. In contrast, clinical 2,4,6-triiodobenzoate contrast agents like diatrizoate show comparatively lower albumin binding due to their highly polar acetamido substituents, consistent with their predominantly extracellular distribution.

Protein binding Plasma protein interaction Pharmacokinetics Drug displacement

Aqueous Solubility Advantage of the Sodium Salt Form Over the Free Acid: Enabling High-Concentration Formulations

Sodium 2,4,5-triiodobenzoate is freely soluble in water (qualitative specification per vendor), with experimental evidence confirming solubility of at least 25 mg/mL in aqueous solution [1][2]. In contrast, the free acid form (2,4,5-triiodobenzoic acid) is sparingly soluble in water but soluble in organic solvents [3]. This solubility enhancement upon salt formation is a class-level property of triiodobenzoates: sodium diatrizoate demonstrates aqueous solubility of 0.35 g/mL (350 mg/mL), enabling 50% w/v clinical formulations containing 300 mg iodine per mL [4]. The sodium 2,4,5-triiodobenzoate provides a comparable solubility advantage for applications requiring high-concentration aqueous iodine loading, while avoiding the additional molecular weight contributed by acetamido side chains present in clinical contrast agents.

Aqueous solubility Formulation science Sodium salt conversion Ionic contrast media

High-Value Application Scenarios for Sodium 2,4,5-Triiodobenzoate Based on Quantitative Differentiation Evidence


High-Iodine-Density Radiopaque Polymer Synthesis and Nano-Emulsion Formulation

The 73.0% iodine mass fraction of sodium 2,4,5-triiodobenzoate — the highest among simple monomeric triiodobenzoate salts — makes it an optimal iodinated monomer or end-capping agent for radiopaque biodegradable polymers [1]. When incorporated into poly(lactic acid) or other polyester backbones, each conjugated 2,4,5-triiodobenzoate moiety delivers approximately 22% more X-ray attenuating iodine atoms than an equivalent mass of diatrizoate-derived monomer. This iodine density advantage directly translates to improved micro-CT and clinical CT contrast at lower polymer loading, as demonstrated in related work where triiodobenzoate-terminated PLA microspheres achieved sufficient radiopacity for non-invasive in vivo tracking [2]. Procurement specifications should require ≥95% purity by HPLC to ensure consistent iodine loading in the final polymer product.

Environmental Tracer with Predictable Intermediate Deiodination Persistence

The 2,4,5-substitution pattern lacks the ortho-amino inhibitory groups that render 2,4,6-triiodobenzoate clinical contrast agents nearly fully persistent under abiotic reductive conditions, yet is predicted to deiodinate more slowly than the 2,3,5-isomer based on the structure–deiodination rules established by El-Athman et al. [1]. This intermediate environmental persistence profile positions sodium 2,4,5-triiodobenzoate as a valuable conservative tracer for bank filtration and groundwater transport studies where a balance between detectability and eventual degradation is desired, bridging the gap between highly recalcitrant clinical ICM (negligible abiotic deiodination) and rapidly deiodinated tracers. Researchers should verify deiodination kinetics under site-specific redox conditions before field deployment.

Plasma Protein Binding Probe for Drug–Albumin Interaction Screening Assays

The demonstrated HSA binding of triiodobenzoic acid at both drug sites I and II (Kd ≈ 108 nM for the 2,3,5-isomer) supports the use of sodium 2,4,5-triiodobenzoate as a competitive displacement probe in high-performance affinity chromatography screening assays [1][2]. Its dual-site binding profile, combined with the heavy-atom (iodine) signature amenable to UV, RI, or ICP-MS detection, enables simultaneous assessment of drug binding at both major HSA drug-binding sites in a single chromatographic run. Procurement for this application requires verification of the compound's binding profile against a reference panel of site-specific markers (e.g., warfarin for site I, ibuprofen for site II).

Synthetic Intermediate for Triiodobenzoate-Derived Research Compounds with Defined Iodine Stoichiometry

The absence of N-substituents on sodium 2,4,5-triiodobenzoate provides a clean synthetic scaffold for further derivatization (esterification, amidation, coupling) without the need for protecting group chemistry or deacetylation steps required when starting from clinical intermediates like diatrizoic acid [1]. The high aqueous solubility of the sodium salt facilitates homogeneous reaction conditions in aqueous or biphasic media, while the free carboxylate enables direct conjugation strategies. Researchers synthesizing novel iodinated probes, radiocontrast candidates, or thyroid hormone analogs should specify a purity of ≥95% and request residual solvent analysis (particularly for DMSO or DMF if used in final purification steps) as part of procurement quality agreements.

Quote Request

Request a Quote for Sodium;2,4,5-triiodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.